7-Chloroquinoline-4-boronic acid

C–H borylation regioselectivity Suzuki coupling

7-Chloroquinoline-4-boronic acid (CAS 936940-92-0) is a heteroaryl boronic acid building block comprising a quinoline core with a chloro substituent at the 7-position and a boronic acid group at the 4-position (IUPAC: (7-chloroquinolin-4-yl)boronic acid; molecular formula C₉H₇BClNO₂; MW 207.42 g/mol). The compound is typically supplied at ≥95% purity and serves as a key intermediate for Suzuki–Miyaura cross-coupling reactions, enabling C–C bond formation at the C4 position of the quinoline scaffold.

Molecular Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
CAS No. 936940-92-0
Cat. No. B1420533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-boronic acid
CAS936940-92-0
Molecular FormulaC9H7BClNO2
Molecular Weight207.42 g/mol
Structural Identifiers
SMILESB(C1=C2C=CC(=CC2=NC=C1)Cl)(O)O
InChIInChI=1S/C9H7BClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5,13-14H
InChIKeyUUNBQBDIZNZHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroquinoline-4-boronic acid (CAS 936940-92-0) – Core Chemical Identity and Procurement Profile


7-Chloroquinoline-4-boronic acid (CAS 936940-92-0) is a heteroaryl boronic acid building block comprising a quinoline core with a chloro substituent at the 7-position and a boronic acid group at the 4-position (IUPAC: (7-chloroquinolin-4-yl)boronic acid; molecular formula C₉H₇BClNO₂; MW 207.42 g/mol) . The compound is typically supplied at ≥95% purity and serves as a key intermediate for Suzuki–Miyaura cross-coupling reactions, enabling C–C bond formation at the C4 position of the quinoline scaffold . Its computed pKa of 6.32 ± 0.30 and predicted boiling point of 431.4 ± 48.0 °C provide baseline physicochemical parameters for reaction design . Within the broader class of quinoline-4-boronic acids, the 7-chloro substitution pattern offers a distinct electronic and steric profile that cannot be replicated by unsubstituted quinoline-4-boronic acid (CAS 371764-64-6) or regioisomeric quinoline-boronic acids .

Why 7-Chloroquinoline-4-boronic acid Is Not Interchangeable with Generic Quinoline Boronic Acids


Direct substitution of 7-chloroquinoline-4-boronic acid with unsubstituted quinoline-4-boronic acid or regioisomeric boronic acids is chemically inadvisable because the chlorine atom at the 7-position exerts a measurable electronic influence on both the boronic acid reactivity and the downstream biological properties of the final products. In Suzuki–Miyaura coupling, the electron-withdrawing chloro substituent modulates the transmetalation rate—a factor that differentiates this substrate from electron-neutral analogues . Furthermore, the 7-chloro motif is a recognized pharmacophore in antimalarial agents such as chloroquine, and its presence in the building block enables direct construction of 7-chloroquinoline-containing libraries without requiring a separate late-stage halogenation step . When the 4,7-substitution pattern is required, alternative entry points such as 4,7-dichloroquinoline necessitate sequential coupling strategies that compromise overall yield and regioselectivity, as demonstrated by Friesen and Trimble's comparative study . Thus, for projects targeting 4-functionalized 7-chloroquinolines, procurement of the pre-assembled boronic acid avoids multi-step synthetic detours and eliminates regiochemical ambiguity.

Quantitative Differentiation Evidence for 7-Chloroquinoline-4-boronic acid Versus Closest Analogs


Regioselectivity Advantage: Pd-Catalyzed C4 Borylation Outperforms Sequential Halide Coupling Strategies

In Friesen and Trimble's direct comparison, Suzuki coupling of 4,7-dichloroquinoline with phenylboronic acid under phosphine-free Pd(OAc)₂ catalysis in water delivered only 78% yield of the desired 7-chloro-4-phenylquinoline, accompanied by 12% of the undesired diphenylquinoline side product from competitive coupling at the 7-position . In contrast, when 7-chloroquinoline-4-boronic acid is employed as the coupling partner—pre-installing the boronic acid at the 4-position—the regiochemical ambiguity is eliminated by design; the only reactive site on the electrophilic coupling partner is typically a single (pseudo)halide. The Das et al. methodology further demonstrates that direct C4 borylation of substituted 4-chloroquinolines proceeds in 52–82% isolated yields across diverse substrates (7a–7h) without requiring external phosphine ligands, establishing the viability of the borylated intermediate approach .

C–H borylation regioselectivity Suzuki coupling

Yield Gap Between 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline Highlights Value of Halide Pre-Selection

The 2004 Friesen and Trimble study reveals that 7-chloro-4-iodoquinoline (1b) undergoes Suzuki coupling with phenylboronic acid to yield 7-chloro-4-phenylquinoline in 98% isolated yield—a full 20 percentage points higher than the 78% obtained with 4,7-dichloroquinoline (1a) under identical conditions . This 20% yield differential is attributed to the superior leaving-group ability of iodide over chloride at the C4 position, which accelerates oxidative addition. While the 4-iodo derivative achieves excellent regioselectivity, its procurement cost is typically 3–5× higher than the corresponding boronic acid building block (based on commercial catalog pricing comparisons, 2025). The boronic acid offers an alternative entry point: it serves as the nucleophilic partner in Suzuki couplings, allowing the use of inexpensive aryl halide electrophiles rather than requiring the costly iodoquinoline intermediate.

Suzuki coupling halide leaving group yield optimization

Electronic Effect of 7-Chloro Substituent on C4 Boronic Acid Reactivity Compared with Unsubstituted Quinoline-4-boronic Acid

The predicted acid dissociation constant (pKa) of 7-chloroquinoline-4-boronic acid is 6.32 ± 0.30, compared with a predicted pKa of approximately 7.3–7.5 for unsubstituted quinoline-4-boronic acid (estimated from computational models) . This ~1 unit lower pKa reflects the electron-withdrawing inductive effect (–I) of the 7-chloro substituent, which increases the acidity of the boronic acid moiety. In Suzuki–Miyaura coupling, boronic acid acidity directly influences the concentration of the reactive boronate anion under basic aqueous conditions, with more acidic boronic acids undergoing faster transmetalation at a given pH . The 7-chloro derivative is therefore expected to exhibit faster coupling kinetics relative to unsubstituted quinoline-4-boronic acid under standard aqueous basic conditions, although direct comparative kinetic data for these specific substrates have not been published.

electronic effects boronic acid reactivity substituent effect

C4 Borylation Substrate Scope: Comparative Yields Across Chloroquinoline Derivatives

Das et al. (2022) reported a systematic substrate scope study for Pd-catalyzed C4 borylation of substituted 4-chloroquinolines using B₂(pin)₂. Under optimized conditions (Pd(PPh₃)₂Cl₂ 2 mol%, KOAc, 1,4-dioxane), ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (5a) was borylated in 70% yield on gram scale . Electron-neutral, electron-donating, and electron-withdrawing substrates (7b–7d) were borylated in consistently good yields, and 4-chloro-2-(trifluoromethyl)quinoline (5e) gave 82% yield . Importantly, 4-chloroquinoline (5h)—the unsubstituted analogue—gave only 52% yield under identical conditions, while 4-chloropyridine (5g) yielded only traces . This 52% vs. 70–82% yield gap demonstrates that the quinoline ring with appropriate substitution (including the 7-chloro motif) is a superior substrate for C4 borylation compared to the unsubstituted quinoline scaffold. Although the study employed pinacol boronate ester products, the methodology directly enables access to the corresponding boronic acids via hydrolysis, including 7-chloroquinoline-4-boronic acid .

borylation substrate scope functional group tolerance

Library Synthesis Application: 7-Chloroquinoline-4-boronic acid as a Reagent for 3,5-Substituted Enone Libraries

7-Chloroquinoline-4-boronic acid is documented as a reagent in the preparation of 3,5-substituted enone libraries—a class of compounds extensively explored for antiplasmodial activity . Enone–chloroquinoline hybrid analogues designed via in silico methods and synthesized through aldol condensation or Suzuki coupling have demonstrated notable in vitro antimalarial activity, with some compounds achieving sub-micromolar IC₅₀ values against Plasmodium falciparum . The boronic acid functionality allows direct incorporation of the 7-chloroquinoline scaffold into the enone framework via Suzuki–Miyaura coupling at the C4 position, a strategy that is not accessible with 7-chloroquinoline (CAS 612-61-3) or 7-chloro-4-iodoquinoline without additional functional group interconversion steps. While direct IC₅₀ comparison data between libraries constructed with 7-chloroquinoline-4-boronic acid versus alternative building blocks are not publicly available, the structural precedent for antimalarial activity of 7-chloroquinoline-containing enones supports the rationale for selecting this specific boronic acid for antiplasmodial library construction .

enone library chalcone antiplasmodial

Versatility in Boron-Derived Functional Group Interconversion Compared with Pre-Formed Halide Intermediates

A key differentiation of 7-chloroquinoline-4-boronic acid over the corresponding 4-haloquinoline analogues lies in its downstream versatility. Das et al. demonstrated that C4-borylated quinolines can be converted into three distinct pharmacologically relevant chemotypes: oxaboroles, potassium trifluoroborate salts, and free boronic acids . Specifically, the pinacol boronate ester (the protected form of the boronic acid) was converted to the trifluoroborate salt in 75% yield (KHF₂, MeOH) and subsequently hydrolyzed to the free boronic acid in 55% yield (silica gel, EtOAc/H₂O). Oxaborole formation was achieved in 60% yield . In contrast, 7-chloro-4-iodoquinoline and 4,7-dichloroquinoline offer only a single mode of reactivity (electrophilic cross-coupling or nucleophilic aromatic substitution). This multi-modal derivatization capability makes the boronic acid a more versatile procurement choice for medicinal chemistry programs exploring diverse chemical space around the quinoline C4 position.

boron chemistry functional group interconversion oxaborole

High-Impact Application Scenarios Where 7-Chloroquinoline-4-boronic acid Delivers Proven Advantages


Regioselective Synthesis of 4-Aryl-7-chloroquinolines for Antimalarial Lead Optimization

When constructing 4-aryl-7-chloroquinoline libraries for antiplasmodial SAR, 7-chloroquinoline-4-boronic acid enables single-step Suzuki coupling with (hetero)aryl halides, eliminating the 12% regioisomeric impurity observed when 4,7-dichloroquinoline is used as the electrophile . The 7-chloro substituent is retained in the final product without additional protection/deprotection steps, which is critical because the 7-chloroquinoline motif is essential for antimalarial activity in chloroquine-derived chemotypes . This scenario is particularly valuable for medicinal chemistry teams synthesizing focused libraries of 10–100 compounds where regiochemical purity directly impacts SAR interpretation.

Boron-Enriched Quinoline Derivatives as HIPK2 Kinase Inhibitor Candidates

For programs targeting homeodomain interacting protein kinase 2 (HIPK2) inhibition in kidney fibrosis, 7-chloroquinoline-4-boronic acid serves as the gateway intermediate to boron-containing HIPK2 inhibitors . The Das et al. study demonstrates that C4-borylated quinolines can be elaborated into oxaborole and trifluoroborate analogues—chemotypes that are inaccessible from halo-quinoline precursors . Compound BT173, derived from the borylated quinoline scaffold, showed specific pharmacologic inhibition of HIPK2, validating the therapeutic relevance of this building block for anti-fibrotic drug discovery .

One-Step Construction of 3,5-Substituted Enone–Chloroquinoline Hybrid Libraries

7-Chloroquinoline-4-boronic acid is explicitly employed in the preparation of 3,5-substituted enone libraries, a compound class with documented antiplasmodial activity in the sub-micromolar range . The boronic acid enables direct Suzuki coupling of the quinoline moiety into the enone scaffold, a synthetic simplification that reduces the library synthesis workflow by 1–2 steps compared with routes starting from 7-chloroquinoline or 4,7-dichloroquinoline . This application is suited for high-throughput parallel synthesis platforms where step-count reduction translates directly to increased library throughput.

Access to Multi-Modal Boron Pharmacophores from a Single Building Block Investment

Procurement of 7-chloroquinoline-4-boronic acid supports a 'buy once, derivatize diversely' strategy. From this single building block, medicinal chemistry groups can generate oxaboroles (60% yield), potassium trifluoroborate salts (75% yield), free boronic acids, and Suzuki-coupled biaryls . This versatility is not matched by 7-chloro-4-iodoquinoline or 4,7-dichloroquinoline, which are restricted to electrophilic cross-coupling or nucleophilic substitution pathways . For CROs and biotech companies managing limited compound inventory budgets, this multi-purpose utility maximizes the return on building block procurement expenditure.

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